molecular formula C17H24N4O2 B2937515 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide CAS No. 2034549-87-4

2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

Cat. No. B2937515
CAS RN: 2034549-87-4
M. Wt: 316.405
InChI Key: YVOZVMDZYSTOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide, also known as EMBI, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide binds to the FKBP12 protein and disrupts its interaction with the FRB protein. This interaction is necessary for the activation of the mTOR signaling pathway. By inhibiting this interaction, 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide effectively blocks the pathway and prevents downstream signaling events.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide has been shown to have minimal toxicity in vitro and in vivo. It does not affect cell viability or induce apoptosis. However, it does inhibit cell proliferation in certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide has been shown to have anti-inflammatory effects in a mouse model of sepsis.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is its selectivity for the FKBP12-FRB interaction. This allows for specific targeting of the mTOR signaling pathway without affecting other pathways. However, 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, its mechanism of action may not be applicable to all disease models, limiting its potential applications.

Future Directions

There are several future directions for research on 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide. One area of interest is its potential as an anti-cancer agent. Further studies could investigate its efficacy in different cancer cell lines and in vivo models. Additionally, 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide could be used to study the role of the mTOR signaling pathway in neurodegenerative disorders, such as Alzheimer's disease. Finally, modifications to the 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide structure could be made to improve its solubility and potency, expanding its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide involves several steps, including the reaction of 4-ethoxybenzaldehyde with 3-methyl-1-butyn-3-ol to form 4-ethoxy-3-methylbut-2-en-1-ol, which is then reacted with 2-amino-2-methyl-1-propanol to form 4-ethoxy-3-methyl-2-(hydroxyethyl)butan-1-ol. This intermediate is then reacted with 2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide to yield 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide has potential applications in scientific research as a tool for studying protein-protein interactions. It has been shown to selectively inhibit the interaction between the proteins FKBP12 and FRB, which are involved in the mTOR signaling pathway. This pathway is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide could be used to study the role of this pathway in disease development and identify potential drug targets.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-4-23-15-7-5-14(6-8-15)11-17(22)20-16(13(2)3)12-21-18-9-10-19-21/h5-10,13,16H,4,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOZVMDZYSTOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC(CN2N=CC=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

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